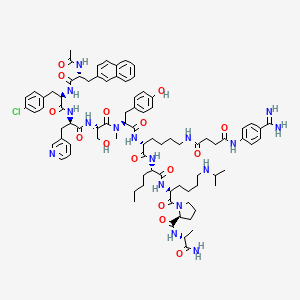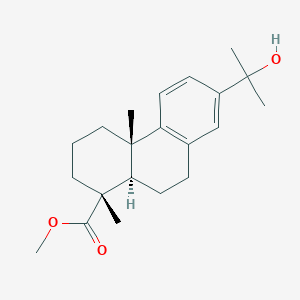
dioctyl (E)-but-2-enedioate;ethenyl acetate;2-hydroxypropyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate is a complex polymeric compound. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by its unique molecular structure, which includes dioctyl ester groups, ethenyl acetate units, and 2-hydroxypropyl 2-methyl-2-propenoate segments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate involves several steps. The primary synthetic route includes the polymerization of ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate in the presence of 2-Butenedioic acid (2E)-, dioctyl ester. The reaction conditions typically involve the use of radical initiators and controlled temperature settings to ensure the proper formation of the polymer.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of monomers and initiators into the reactor, where the polymerization occurs. The reaction is carefully monitored to maintain optimal conditions, such as temperature, pressure, and concentration of reactants. The resulting polymer is then purified and processed for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to ensure efficient reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or aldehydes, while reduction reactions can yield alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the polymer’s properties for specific applications.
Applications De Recherche Scientifique
2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various advanced materials and as a functional additive in polymer blends.
Biology: It is employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: The polymer is investigated for its potential use in controlled drug release and tissue engineering.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Mécanisme D'action
The mechanism of action of 2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate involves its interaction with specific molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, facilitating processes such as drug delivery or tissue regeneration. The exact pathways depend on the specific application and the environment in which the polymer is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butenedioic acid (2E)-, 1,4-dibutyl ester, polymer with ethenylbenzene, ethenyl decanoate, 2-hydroxypropyl 2-methyl-2-propenoate, methyl 2-methyl-2-propenoate, and (2-methyl-2-oxiranyl)methyl 2-methyl-2-propenoate .
- Acetic acid ethenyl ester, polymer with ethane, ethenyltriethoxysilane, and sodium ethenesulfonate .
Uniqueness
2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate stands out due to its unique combination of functional groups, which provide a balance of mechanical strength, chemical resistance, and biocompatibility. This makes it particularly suitable for applications in medicine and advanced material science.
Propriétés
Numéro CAS |
192230-35-6 |
|---|---|
Formule moléculaire |
C31H54O9 |
Poids moléculaire |
570.8 g/mol |
Nom IUPAC |
dioctyl (E)-but-2-enedioate;ethenyl acetate;2-hydroxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H36O4.C7H12O3.C4H6O2/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2;1-5(2)7(9)10-4-6(3)8;1-3-6-4(2)5/h15-16H,3-14,17-18H2,1-2H3;6,8H,1,4H2,2-3H3;3H,1H2,2H3/b16-15+;; |
Clé InChI |
TYKHRBNRWSKUJQ-VRZXRVJBSA-N |
SMILES isomérique |
CCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCC.CC(COC(=O)C(=C)C)O.CC(=O)OC=C |
SMILES canonique |
CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC.CC(COC(=O)C(=C)C)O.CC(=O)OC=C |
Numéros CAS associés |
192230-35-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


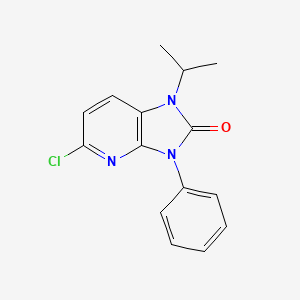

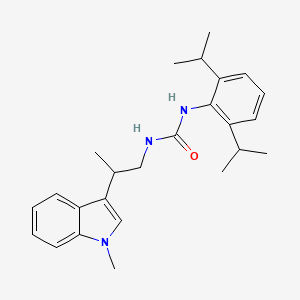



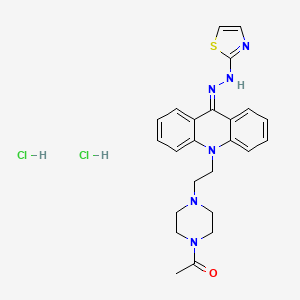
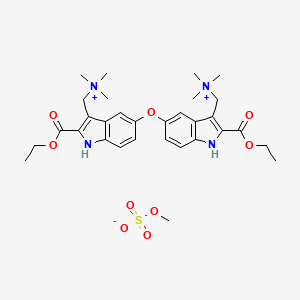
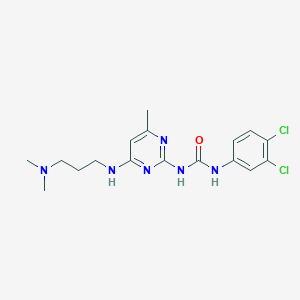
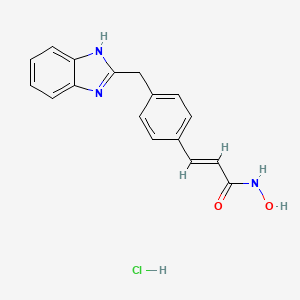
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12768497.png)
